molecular formula C21H21N5O3 B2578100 N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-61-8

N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2578100
CAS RN: 946360-61-8
M. Wt: 391.431
InChI Key: AZVWWNJFLPBSAR-UHFFFAOYSA-N
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Description

The compound “N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a methoxybenzyl group, a p-tolyl group, and an imidazotriazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray diffraction (XRD) analysis could be used to determine the crystal structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research often focuses on synthesizing novel compounds with potential biological activities. For example, the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, displaying cyclooxygenase inhibition and possessing analgesic and anti-inflammatory activities, suggests a methodological approach that could be relevant for compounds with similar structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Activity

Compounds related to carbendazim, a benzimidazole derivative, have been synthesized and shown to possess antitumor potencies. This includes studies on s-triazine derivatives that demonstrated activity against pancreatic tumor cells, suggesting that similar triazine-based compounds could be investigated for their antitumor properties (Remers, Iyengar, Dorr, Wisner, & Bates, 2015).

Phosphodiesterase Inhibitors

The exploration of pyrazolo[1,5-a]-1,3,5-triazine ring systems as adenine bioisosteres in the context of cyclic nucleotide phosphodiesterase type 4 inhibitors highlights the potential of triazine derivatives in developing new therapeutic agents with high isoenzyme selectivity (Raboisson et al., 2003).

Material Science Applications

The synthesis and characterization of dendrimeric complexes containing triazine rings and their magnetic behaviors suggest applications in material sciences, particularly in the development of new materials with specific magnetic properties (Uysal & Koç, 2010).

Antimicrobial and Antifungal Activities

Research into the synthesis and biological evaluation of triazole derivatives as possible antimicrobial agents indicates the potential for triazine-based compounds to serve as leads for developing new antimicrobial and antifungal therapies (Jadhav, Raundal, Patil, & Bobade, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, flammability, and reactivity .

Future Directions

The future research directions for this compound could involve further studying its properties, developing methods for its synthesis, and exploring its potential applications .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-14-3-7-16(8-4-14)25-11-12-26-20(28)18(23-24-21(25)26)19(27)22-13-15-5-9-17(29-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVWWNJFLPBSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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